

ACBI1 solubility and preparation for experiments

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Compound of Interest

Compound Name: ACBI1

Cat. No.: B12374811

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Application Notes and Protocols for ACBI1

For Researchers, Scientists, and Drug Development Professionals

Introduction

ACBI1 is a potent, cell-permeable, and cooperative PROTAC (Proteolysis Targeting Chimera) degrader that targets the BAF (SWI/SNF) chromatin remodeling complex ATPase subunits SMARCA2 and SMARCA4, as well as the polybromo-associated BAF (PBAF) complex member PBRM1.^{[1][2][3]} By hijacking the von Hippel-Lindau (VHL) E3 ubiquitin ligase, **ACBI1** mediates the ubiquitination and subsequent proteasomal degradation of these target proteins.^[4] This leads to anti-proliferative effects and the induction of apoptosis in cancer cells dependent on these proteins, making **ACBI1** a valuable chemical tool for studying the function of the BAF complex and for potential therapeutic development.^{[5][6][7]}

This document provides detailed information on the solubility of **ACBI1** and protocols for its preparation and use in key experiments.

Physicochemical and Efficacy Data

Quantitative data for **ACBI1** are summarized in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of **ACBI1**

| Property | Value | Reference |
|------------------|--|-----------|
| Molecular Weight | 936.10 g/mol | [1][7] |
| Chemical Formula | C ₄₉ H ₅₈ FN ₉ O ₇ S | [1][7] |
| CAS Number | 2375564-55-7 | [1][7] |

Table 2: In Vitro Degradation Efficacy (DC₅₀)

| Target | Cell Line | DC ₅₀ (nM) | Incubation Time | Reference |
|---------|-----------|-----------------------|-----------------|-----------|
| SMARCA2 | MV-4-11 | 6 | 18 h | [1][2][5] |
| SMARCA4 | MV-4-11 | 11 | 18 h | [1][2][5] |
| PBRM1 | MV-4-11 | 32 | 18 h | [1][2][5] |
| SMARCA2 | NCI-H1568 | 3.3 | 18 h | [5][8] |
| PBRM1 | NCI-H1568 | 15.6 | 18 h | [5][8] |

Table 3: Anti-proliferative Activity (IC₅₀)

| Cell Line | IC ₅₀ (nM) | Incubation Time | Reference |
|-----------|-----------------------|-----------------|-----------|
| MV-4-11 | 29 | 7 days | [5][6] |
| SK-MEL-5 | 77 | 3 days | [5] |
| NCI-H1568 | 68 | Not Specified | [6] |

Solubility and Stock Solution Preparation

Proper dissolution and storage of **ACBI1** are critical for obtaining reliable and reproducible experimental results.

Table 4: Solubility of **ACBI1**

| Solvent | Solubility | Notes | Reference |
|---------|-----------------------|--|---|
| DMSO | 100 mg/mL (106.82 mM) | Use fresh, moisture-free DMSO. Sonication can aid dissolution. | [1] [2] |
| Ethanol | 2 mg/mL (2.13 mM) | [1] [9] | |
| Water | Insoluble | [1] [9] | |

Protocol 1: Preparation of High-Concentration Stock Solution (10 mM in DMSO)

Materials:

- **ACBI1** powder
- Anhydrous/fresh DMSO
- Sterile microcentrifuge tubes

Procedure:

- Calculate the required amount of **ACBI1** and DMSO. For 1 mL of 10 mM stock solution, use 0.936 mg of **ACBI1** (Molecular Weight: 936.10).
- Weigh the **ACBI1** powder and place it in a sterile microcentrifuge tube.
- Add the calculated volume of fresh DMSO to the tube.
- Vortex thoroughly to dissolve the compound. If needed, gentle warming or sonication can be used to aid dissolution.[\[2\]](#)[\[6\]](#)
- Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

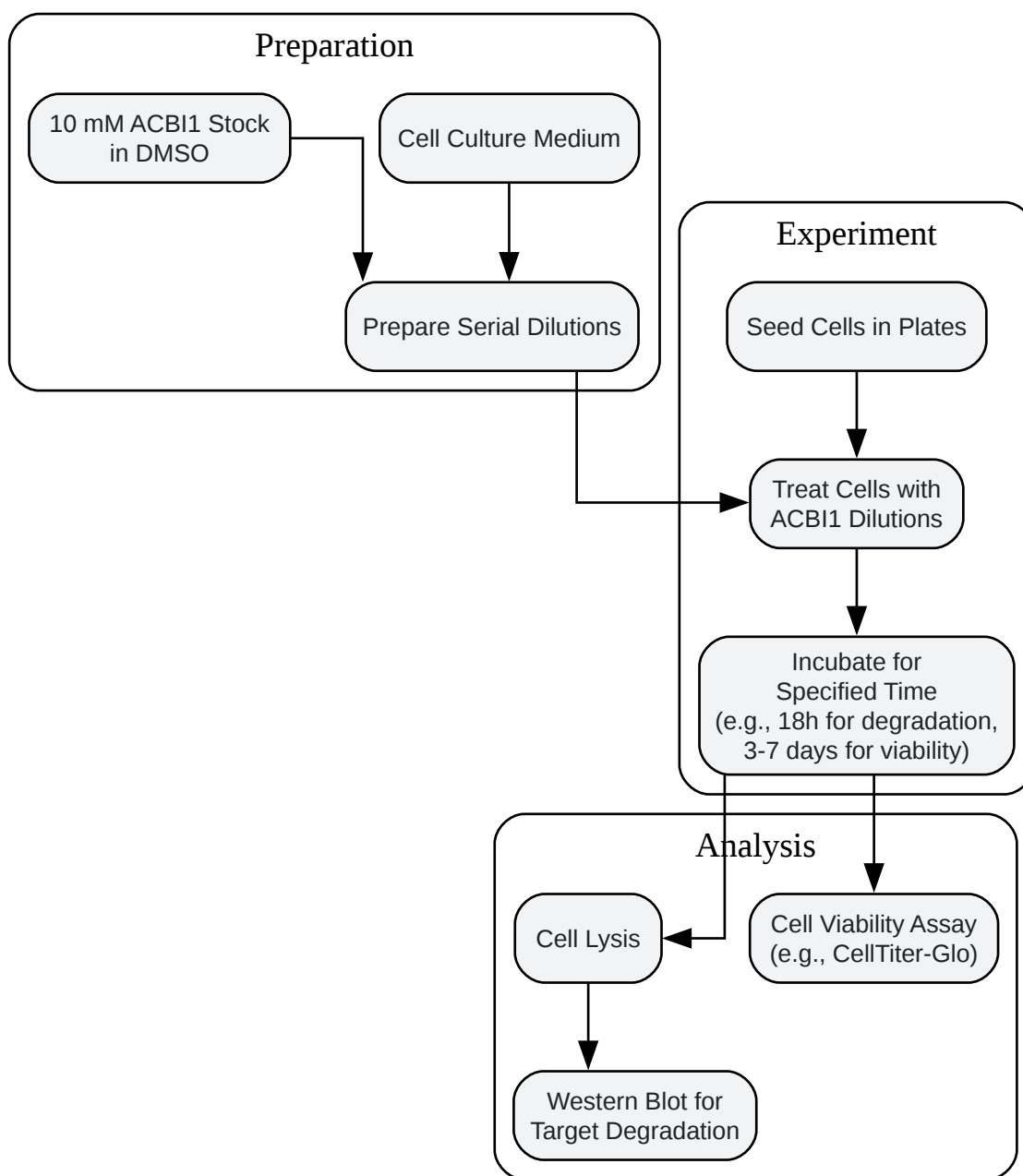
- Storage: Store the stock solution at -80°C for up to one year or at -20°C for up to one month.

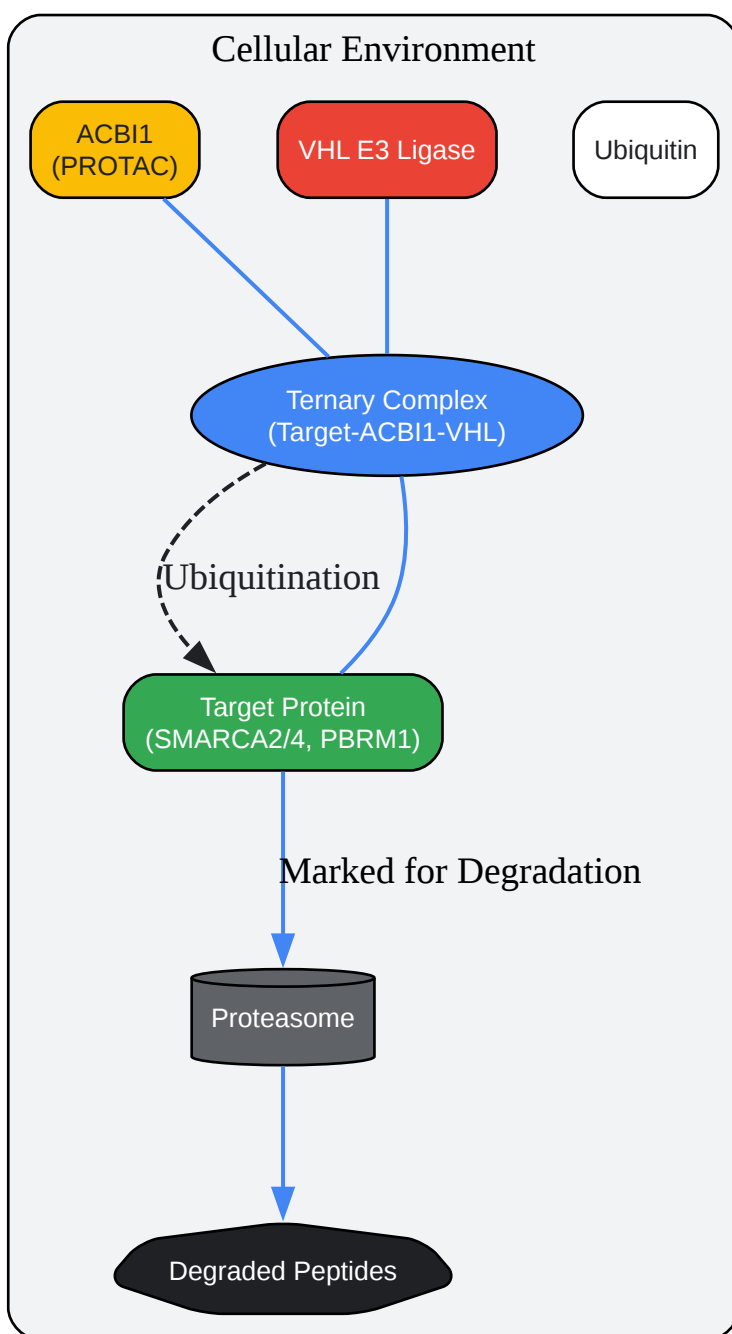
[1][6]

Experimental Protocols

Protocol 2: In Vitro Cell-Based Assays (e.g., Degradation or Viability Assays)

Workflow for In Vitro Experiments





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- To cite this document: BenchChem. [ACBI1 solubility and preparation for experiments]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12374811#acbi1-solubility-and-preparation-for-experiments]

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